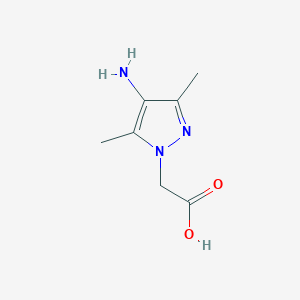

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPJNBBUGOGDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701323101 | |

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956354-80-6 | |

| Record name | 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701323101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

Introduction of Amino and Methyl Groups: The amino group can be introduced via nitration followed by reduction, while the methyl groups can be introduced through alkylation reactions.

Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction or by using a suitable acetic acid derivative.

Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the acetic acid moiety are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including as a drug candidate for certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its pyrazole core paired with an acetic acid side chain. Key comparisons with similar compounds include:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs) : Fluoroxypyr’s chloro and fluoro substituents increase electrophilicity, enhancing herbicidal potency .

- Electron-Donating Groups (EDGs): The amino and methyl groups in this compound may improve solubility or modulate receptor binding, though this remains speculative without experimental data.

Biological Activity

(4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with amino and acetic acid functional groups. The molecular formula is , and its molecular weight is approximately 186.18 g/mol. The presence of the amino group contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

- Antimicrobial Activity : Studies have explored its efficacy against various pathogens, indicating potential antibacterial and antifungal properties .

- Antimalarial and Antileishmanial Effects : Research has demonstrated that this compound exhibits significant activity against malaria and leishmaniasis, suggesting its utility in treating these diseases.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, with weaker activity observed against other strains. This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 2: Antimalarial Efficacy

Research conducted on the antimalarial properties of this compound revealed significant activity against Plasmodium falciparum. In vitro assays demonstrated a reduction in parasite viability, indicating that this compound could be a candidate for further development into antimalarial drugs.

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Understanding the exact mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for potential therapeutic applications.

Q & A

Q. What are the optimized synthetic protocols for preparing (4-Amino-3,5-dimethyl-pyrazol-1-yl)-acetic acid?

Answer: The synthesis typically involves condensation reactions under reflux conditions. For example, a modified procedure involves dissolving 0.001 mol of a pyrazole derivative (e.g., 4-Amino-3,5-dimethylpyrazole) in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with a substituted benzaldehyde (0.001 mol) under reflux for 4 hours. Post-reaction, solvent removal under reduced pressure yields the crude product, which is purified via recrystallization . Key parameters to optimize include reaction time, temperature, and molar ratios of reactants. Analytical validation using NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Answer: Purity assessment combines chromatographic (HPLC, TLC) and spectroscopic methods. High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR verify proton and carbon environments. For example, in related pyrazole-acetic acid derivatives, characteristic NMR signals include downfield shifts for the acetic acid moiety (δ ~3.8–4.2 ppm for CH) and aromatic protons (δ ~6.5–7.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm) . X-ray crystallography provides definitive structural confirmation, as demonstrated in coordination polymers derived from similar compounds .

Advanced Research Questions

Q. What strategies are effective for incorporating this compound into coordination polymers, and how do structural variations impact material properties?

Answer: The carboxylic acid group in this compound enables coordination with metal ions (e.g., Cu, Zn). A study using (3,5-dimethyl-1H-pyrazole-4-yl)-acetic acid synthesized 2D coordination polymers via hydrothermal methods. Structural analysis revealed that metal-ligand bonding modes (e.g., monodentate vs. bridging) influence porosity and thermal stability. For instance, Cu-based polymers exhibited higher thermal degradation temperatures (>300°C) compared to Zn analogs . Advanced characterization tools like single-crystal X-ray diffraction and BET surface area analysis are essential for correlating structure with functionality .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies in bioactivity data (e.g., herbicidal vs. antimicrobial effects) may arise from differences in assay conditions or structural analogs. For example, fluoroxypyr (a structurally related pyridinyloxyacetic acid) shows herbicidal activity dependent on esterification . To address contradictions:

- Standardize bioassays (e.g., consistent cell lines, concentrations).

- Compare substituent effects: Amino and methyl groups in the pyrazole ring modulate lipophilicity and target binding .

- Use computational modeling (e.g., molecular docking) to predict interactions with enzymes like auxin receptors or cytochrome P450 .

Q. What methodologies are recommended for studying the acid’s role in plant growth regulation?

Answer: As a synthetic auxin analog, its activity can be assessed using:

- Arabidopsis thaliana root elongation assays : Dose-response curves (0.1–100 µM) quantify growth inhibition.

- Gene expression profiling : qPCR to monitor auxin-responsive genes (e.g., IAA1, SAUR) .

- Comparative studies : Benchmark against natural auxins (e.g., IAA) and herbicides (e.g., 2,4-D) to evaluate selectivity .

- Metabolite analysis : LC-MS/MS detects degradation products in plant tissues, addressing stability concerns .

Methodological Challenges and Solutions

Q. How can crystallization challenges for X-ray diffraction studies be overcome?

Answer: Crystallization of pyrazole-acetic acid derivatives often requires solvent screening. A successful protocol for bis(3,5-dimethylpyrazol-1-yl)acetic acid used slow evaporation of a methanol/water (1:1) solution. Key factors:

- Temperature control : 293 K for optimal crystal growth.

- Hydrogen bonding : O–H···N interactions stabilize the crystal lattice, as observed in 1D chain structures .

- Additives : Trace acetic acid (0.1% v/v) improves crystal quality by modulating pH .

Q. What analytical approaches are suitable for detecting degradation products during stability studies?

Answer:

- Forced degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.

- LC-MS/MS : Identifies major degradation pathways (e.g., hydrolysis of the acetic acid moiety).

- Accelerated stability testing : Monitor changes under high humidity (75% RH) using Karl Fischer titration for water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.